molecular formula C23H32O5 B1248470 Claviridenone E

Claviridenone E

Cat. No. B1248470
M. Wt: 388.5 g/mol
InChI Key: NPTOZTAHJVTRAS-VSHWWUBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Claviridenone E is a natural product found in Clavularia viridis with data available.

Scientific Research Applications

Anti-Tumor and Cytotoxic Properties

Claviridenone E, derived from soft corals like Clavularia viridis, has shown promising applications in the field of cancer research. A study identified claviridenone E as one of the new cytotoxic prostanoids with significant potential against cancer cells. The cytotoxicity of claviridenone E was measured in vitro against selected cancer cells, suggesting its potential role in cancer therapy (Duh, El-Gamal, Chu, Wang, & Dai, 2002).

Structural Analysis for Pharmaceutical Development

The structural analysis of claviridenones, including claviridenone E, has been crucial in understanding their potential pharmaceutical applications. Studies have elucidated the absolute stereostructures of various claviridenones, providing essential information for further drug development and synthesis (Kobayashi, Yasuzawa, Yoshihara, Son, Kyōgoku, & Kitagawa, 1983).

Insight into Biochemical Interactions

Research into the biochemical properties of compounds like claviridenone E offers insights into their interactions within biological systems. For example, studies on the reduction of quinones by enzymes have relevance in understanding how compounds like claviridenone E may interact at the molecular level within biological systems (Nivinskas, Staskeviciene, Šarlauskas, Koder, Miller, & Čėnas, 2002).

Broader Impact in Biomedical Research

Beyond direct applications, the study of claviridenone E contributes to a broader understanding of natural products in biomedical research. This includes insights into biosynthesis, synthetic pathways, and the biological activity of similar compounds, which can be instrumental in the development of new therapeutic agents (McCabe & Wipf, 2016).

properties

Product Name

Claviridenone E

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

IUPAC Name

methyl (E,7E)-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate

InChI

InChI=1S/C23H32O5/c1-4-5-6-7-10-13-17-23(28-19(2)24)18-16-21(25)20(23)14-11-8-9-12-15-22(26)27-3/h8,10-11,13-14,16,18H,4-7,9,12,15,17H2,1-3H3/b11-8+,13-10-,20-14-/t23-/m0/s1

InChI Key

NPTOZTAHJVTRAS-VSHWWUBXSA-N

Isomeric SMILES

CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C/C=C/CCCC(=O)OC)OC(=O)C

Canonical SMILES

CCCCCC=CCC1(C=CC(=O)C1=CC=CCCCC(=O)OC)OC(=O)C

synonyms

claviridenone E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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